Comparative In Vitro Cytotoxicity Profile of 1-(5-Aminoquinolin-8-yl)piperidin-4-ol
In vitro cytotoxicity assessment against cancer cell lines indicates that 1-(5-Aminoquinolin-8-yl)piperidin-4-ol exhibits an IC₅₀ value of approximately 10 µM . While direct head-to-head data against specific comparators is not available, this value places the compound within a moderate potency range for quinoline-based anticancer agents. For context, the well-studied 8-hydroxyquinoline derivative clioquinol exhibits IC₅₀ values ranging from 5 to 50 µM across various cancer cell lines [1], suggesting that the target compound's activity is comparable to established pharmacophores but may offer distinct advantages due to its unique substitution pattern and potential for further derivatization.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | ~10 µM |
| Comparator Or Baseline | Clioquinol (8-hydroxyquinoline derivative): IC₅₀ range 5-50 µM (various cancer cell lines) |
| Quantified Difference | Target falls within the typical potency range of quinoline-based anticancer agents |
| Conditions | Cancer cell line cytotoxicity assay (specific cell line not disclosed in source) |
Why This Matters
This baseline cytotoxicity data establishes the compound as a viable starting point for structure-activity relationship (SAR) studies, providing a quantitative reference for medicinal chemists optimizing quinoline-piperidine hybrids for improved potency and selectivity.
- [1] Ding WQ, Liu B, Vaught JL, Yamauchi H, Lind SE. Anticancer activity of the antibiotic clioquinol. Cancer Res. 2005 Apr 15;65(8):3389-95. View Source
